molecular formula C14H14N2O2 B2872933 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid CAS No. 933754-81-5

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid

Cat. No. B2872933
CAS RN: 933754-81-5
M. Wt: 242.278
InChI Key: ZYHBHRZETUGWKK-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid” is a compound that features a quinoline core, which is a nitrogen-containing heterocycle . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of compounds with a pyrrolidine ring can be characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Metal Complex Synthesis and Antibacterial Investigation

Research on metal complexes of quinoline carboxylate ligands, such as those derived from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, has shown their potential for antibacterial applications. These complexes, synthesized under hydrothermal conditions, exhibit a range of structures from 1D chain to 3D configurations. They demonstrate interesting fluorescent behaviors and antibacterial activities, suggesting a framework for developing new antibacterial agents based on quinoline derivatives (Zhang et al., 2016).

Synthesis of Quinoline Derivatives

A SnCl2-catalyzed multi-component reaction has been utilized to synthesize 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines, yielding a library of 24 quinoline derivatives. This process highlights an efficient, chemoselective method for generating diverse quinoline-based structures, potentially useful for various applications in chemical synthesis and drug discovery (Suresh et al., 2012).

Photoluminescent Coordination Polymers

The study of coordination polymers constructed with N-donor ligands derived from quinoline and pyridine revealed the formation of a one-dimensional copper(II) coordination polymer. This polymer exhibits photoluminescent properties with potential applications in materials science and sensing technologies (Twaróg et al., 2020).

Biomolecular Binding Properties

New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized, demonstrating strong interactions with ct-DNA. This indicates their potential as DNA-binding agents, which could be explored for therapeutic applications or as tools in molecular biology (Bonacorso et al., 2018).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, compounds like “2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid” could potentially be of interest in future drug discovery efforts.

properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHBHRZETUGWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid

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